(2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)amine hydrochloride
Description
This compound is a heterocyclic amine hydrochloride featuring a 1,2,3-triazole core linked to a 1,2,4-oxadiazolyl group substituted with a 3-thienyl moiety. The ethylamine side chain is protonated as a hydrochloride salt, enhancing its solubility in polar solvents. The 3-thienyl group contributes to π-π stacking interactions, while the triazole and oxadiazole rings provide rigidity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6OS.ClH/c11-2-3-16-5-8(13-15-16)10-12-9(14-17-10)7-1-4-18-6-7;/h1,4-6H,2-3,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIMVJRBNQUQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NOC(=N2)C3=CN(N=N3)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)amine hydrochloride typically involves multi-step reactions starting from commercially available precursors. One common approach includes the formation of the 1,2,4-oxadiazole ring through cyclization reactions involving thiosemicarbazides and carboxylic acids. The triazole ring can be introduced via azide-alkyne cycloaddition reactions, often referred to as "click chemistry" .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles and triazoles possess significant antimicrobial activity. For instance, compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains and fungi. Studies have demonstrated that the incorporation of thienyl groups can enhance this activity by increasing lipophilicity and membrane permeability .
Anticancer Activity
The anticancer potential of (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)amine hydrochloride has been investigated in several studies. Compounds with similar structural frameworks have been reported to exhibit cytotoxic effects on various cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .
Case Studies
- HT29 Cell Line Study : A study focusing on the cytotoxic effects of triazole derivatives demonstrated that specific modifications in the structure led to increased potency against HT29 cells. The compound was found to inhibit phospholipid-dependent kinase 1 significantly .
- Antimicrobial Screening : Another research project synthesized a series of oxadiazole derivatives and evaluated their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with thienyl substitutions exhibited enhanced antimicrobial activity compared to their non-thienyl counterparts .
Mechanism of Action
The mechanism of action of (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)amine hydrochloride involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Key Research Findings
Structural Analysis : X-ray crystallography (SHELXL, ) confirms the planar geometry of the oxadiazole-triazole system, critical for π-stacking in protein binding .
Similarity Coefficients : Tanimoto indices () indicate >70% similarity between the target compound and pyrazine/benzothiazole analogues, supporting shared bioactivity .
Toxicity Profiles : Methyl-substituted analogues () show reduced cytotoxicity (LD₅₀ > 500 mg/kg) compared to nitro-substituted derivatives, guiding structural optimization .
Biological Activity
The compound (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)amine hydrochloride exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thienyl group, oxadiazole, and triazole moieties. These functional groups are known for their diverse biological activities.
Anticancer Activity
Research indicates that derivatives of the oxadiazole and triazole classes exhibit antiproliferative properties against various cancer cell lines. For instance:
- Antiproliferative Effects : A study demonstrated that compounds similar to (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)amine hydrochloride showed significant activity against the MCF-7 breast cancer cell line with IC50 values as low as 1.1 μM. This indicates a strong potential for use in cancer therapy .
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds in this category have shown TS inhibitory activity with IC50 values ranging from 1.95 to 4.24 μM .
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties:
- Inhibition of Pathogens : Studies have reported that triazole and oxadiazole derivatives exhibit good inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The effectiveness of these compounds against these bacteria suggests potential applications in treating infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds:
| Structural Feature | Effect on Activity |
|---|---|
| Thienyl Group | Enhances antimicrobial potency |
| Oxadiazole Moiety | Contributes to anticancer efficacy |
| Triazole Linkage | Improves binding affinity to target enzymes |
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Triazole Derivatives : A synthesis and evaluation study highlighted that triazole tethered compounds exhibited significant antiproliferative and antimicrobial activities. Among them, certain derivatives showed superior performance compared to standard drugs like doxorubicin .
- Fragment-Based Drug Discovery : Research utilizing fragment-based drug discovery techniques has identified small molecules derived from oxadiazoles that bind effectively to target proteins involved in cancer progression .
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Microwave, 120°C, 30 min | 72 | 95% |
| 2 | CuSO4/NaAsc, 60°C | 88 | 98% |
| 3 | EtOH:H2O recrystallization | 90 | 99% |
Basic: How is structural characterization of this compound performed to confirm regiochemistry and purity?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify triazole (δ 7.8–8.2 ppm) and oxadiazole (δ 6.5–7.0 ppm) protons. Thienyl protons appear as a multiplet at δ 7.2–7.4 ppm .
- IR Spectroscopy : Confirm N–H stretching (3350–3400 cm<sup>-1</sup>) and C=N/C–O bands (1650–1600 cm<sup>-1</sup>) .
- X-ray Crystallography : Resolve regiochemistry (e.g., triazole N1 vs. N2 substitution) and hydrogen-bonding patterns (e.g., NH···Cl interactions) .
Q. Table 2: Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| <sup>1</sup>H NMR | Triazole H: δ 8.1 (s, 1H) | |
| <sup>13</sup>C NMR | Oxadiazole C=O: δ 167 ppm | |
| IR | N–H: 3380 cm<sup>-1</sup> |
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., variable IC50 values in kinase inhibition assays)?
Methodological Answer:
Discrepancies often arise from assay conditions or compound stability. To mitigate:
- Control for Hydrate/Solvate Forms : Use TGA/DSC to confirm anhydrous HCl salt form .
- Optimize Assay Buffers : Test activity in PBS vs. HEPES, as chloride ions may interfere with salt dissociation .
- Stability Studies : Monitor degradation via LC-MS under physiological pH (7.4) and temperature (37°C). Hydrolysis of the oxadiazole ring is a common failure mode .
Q. Example Workflow :
Pre-incubate compound in assay buffer for 24 hours.
Compare fresh vs. pre-incubated samples in kinase inhibition assays.
Use DFT calculations (e.g., Gaussian 16) to model hydrolysis pathways and identify stabilizing substituents .
Advanced: What computational methods are recommended to predict binding modes of this compound with biological targets (e.g., kinases)?
Methodological Answer:
Combine molecular docking and MD simulations:
Docking (AutoDock Vina) : Use crystal structures of target kinases (e.g., PDB 3QKL). Prioritize poses where the oxadiazole interacts with catalytic lysine residues .
MD Simulations (GROMACS) : Run 100-ns trajectories to assess stability of ligand–target interactions. Key metrics:
- Root Mean Square Deviation (RMSD) < 2.0 Å.
- Hydrogen bond occupancy >70% between triazole NH and kinase backbone .
Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., thienyl vs. phenyl) to guide SAR .
Q. Table 3: Computational Results for Kinase X
| Parameter | Value |
|---|---|
| Docking Score (kcal/mol) | -9.2 |
| RMSD (MD) | 1.8 Å |
| H-bond Occupancy | 82% |
Advanced: How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties in preclinical models?
Methodological Answer:
Use a tiered approach:
In Vitro ADME :
- Permeability : Caco-2 assay (Papp > 1 × 10<sup>-6</sup> cm/s).
- Metabolic Stability : Incubate with liver microsomes (t1/2 > 30 min) .
In Vivo PK (Rodents) :
- Dose IV (1 mg/kg) and PO (10 mg/kg). Monitor plasma levels via LC-MS/MS.
- Key parameters: AUC0–24 > 500 ng·h/mL, oral bioavailability >20% .
Tissue Distribution : Use radiolabeled compound (e.g., <sup>14</sup>C) to quantify brain penetration (Kp > 0.3) .
Advanced: What strategies can mitigate toxicity concerns related to the thienyl moiety?
Methodological Answer:
- Metabolite Identification : Use human hepatocytes to detect reactive intermediates (e.g., thiophene S-oxide). Block problematic pathways via deuteration or fluorine substitution .
- CYP Inhibition Assays : Screen against CYP3A4/2D6. If IC50 < 10 μM, modify the thienyl group to reduce lipophilicity (clogP < 3) .
- Genotoxicity : Perform Ames test (±S9). If mutagenic, replace thienyl with pyridyl (retains aromaticity but lowers electrophilicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
